

Spectroscopic data for 5-bromo-7-azaindole derivatives

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Compound of Interest

Compound Name: 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-7-Azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-7-Azaindole

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the active sites of protein kinases.[1][2] The introduction of a bromine atom at the 5-position, yielding 5-bromo-7-azaindole, creates a versatile and highly valuable intermediate. This bromine substituent not only modulates the electronic properties of the heterocyclic core but also serves as a synthetic handle for introducing further molecular complexity through cross-coupling reactions.[3][4]

Consequently, 5-bromo-7-azaindole is a key building block in the synthesis of numerous therapeutic agents, including potent kinase inhibitors for cancer therapy such as Vemurafenib and Veliparib (ABT-888).[4][5][6] Its applications also extend into materials science, where its unique electronic properties are explored for creating organic semiconductors and fluorescent probes.[3][4]

Given its critical role, the unambiguous structural confirmation and purity assessment of 5-bromo-7-azaindole and its derivatives are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used to thoroughly characterize this important class of compounds. We will delve into the causality behind experimental choices, present expected data, and provide validated protocols to ensure scientific integrity.

Molecular Structure of 5-Bromo-7-Azaindole

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Chemical structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 5-bromo-7-azaindole derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. A combination of one-dimensional (^1H , ^{13}C) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments provides a self-validating system for complete structural assignment.^{[7][8]}

^1H NMR Spectroscopy

Proton (^1H) NMR provides information on the number of different types of protons and their connectivity. For the 5-bromo-7-azaindole core, distinct signals are expected for the protons on the pyrrole and pyridine rings.

Expertise & Experience: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom significantly influences the chemical shifts of the aromatic protons, pushing them downfield. The broad singlet observed for the N-H proton is characteristic of pyrrole-like nitrogens and is often the most downfield signal, its position being sensitive to solvent and concentration.

Expected ^1H NMR Data

Proton	Multiplicity	Typical Chemical Shift (δ) in CDCl_3	Reference
N-H	broad singlet	~11.37 ppm	[9]
H6	singlet	~8.61 ppm	[9]
H4	singlet	~7.55 ppm	[9]
H2/H3	broad signals	~9.10 / 6.50 ppm	[9]

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific derivative.

Experimental Protocol: ^1H NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of the 5-bromo-7-azaindole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a standard ^1H spectrum using a 90° pulse.
 - Set the spectral width to cover the range of 0-12 ppm.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

 ^{13}C NMR Spectroscopy

Carbon (^{13}C) NMR spectroscopy provides information about the different carbon environments in the molecule.

Expertise & Experience: The carbon directly attached to the bromine (C5) will show a characteristic upfield shift compared to its non-brominated analogue due to the "heavy atom effect". The chemical shifts of the carbons in the pyridine ring are typically found further downfield than those in the pyrrole ring due to the influence of the electronegative nitrogen atom.

Expected ^{13}C NMR Data (Predicted Ranges)

Carbon	Typical Chemical Shift (δ) Range
C2	125-135 ppm
C3	100-110 ppm
C3a	145-155 ppm
C4	120-130 ppm
C5	110-120 ppm
C6	140-150 ppm
C7a	145-155 ppm

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. For halogenated compounds, MS provides a highly distinctive signature.

Expertise & Experience: The most critical diagnostic feature for a mono-brominated compound like 5-bromo-7-azaindole is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ^{79}Br and ^{81}Br , in an almost 1:1 ratio. This results in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity, separated by 2 mass-to-charge units (m/z), which is a definitive confirmation of the presence of a single bromine atom.^[10]

Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C ₇ H ₅ BrN ₂
Molecular Weight	197.03 g/mol
Exact Mass ([M] ⁺ for C ₇ H ₅ ⁷⁹ BrN ₂)	195.9636
Exact Mass ([M+H] ⁺ for C ₇ H ₆ ⁷⁹ BrN ₂ ⁺)	196.9714
Isotopic Pattern	Two peaks at m/z [M] ⁺ and [M+2] ⁺ with ~1:1 intensity ratio

Experimental Protocol: HRMS (ESI-Q-TOF) Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to a final concentration of 1-10 µg/mL.
- Instrumentation: Use a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition (Positive Ion Mode):
 - Infuse the sample solution directly or via a liquid chromatography system.
 - Set the ESI source parameters: Capillary voltage (~3.0 kV), Cone voltage (~30 V), Desolvation temperature (~500°C).[\[11\]](#)
 - Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).
- Data Analysis:
 - Identify the [M+H]⁺ ion cluster.
 - Verify the ~1:1 intensity ratio for the ⁷⁹Br and ⁸¹Br isotopic peaks.
 - Compare the measured exact mass to the theoretical mass. The mass error should be less than 5 ppm for confident elemental composition confirmation.[\[11\]](#)

Visualization: Mass Spectrometry Workflow

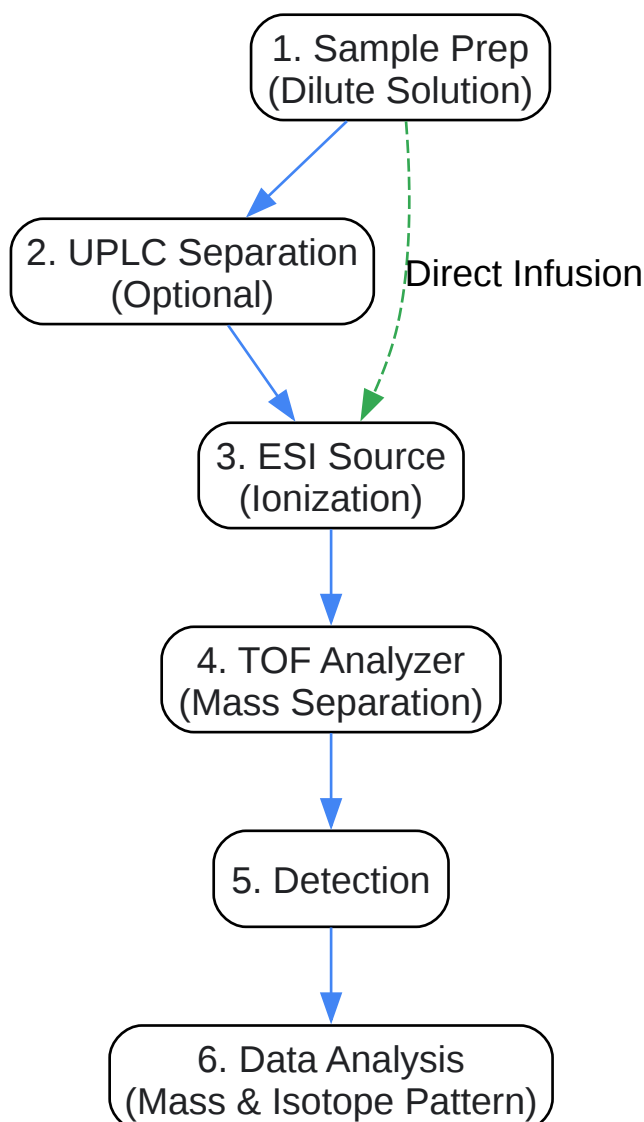


Figure 2: Workflow for HRMS Analysis

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Caption: A typical workflow for high-resolution mass spectrometry analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the presence of key functional groups within a molecule.

Expertise & Experience: For 5-bromo-7-azaindole, the most characteristic absorption bands are the N-H stretch from the pyrrole ring, which appears as a relatively sharp band at high wavenumbers, and a series of absorptions in the 1600-1400 cm^{-1} region, which are characteristic of the stretching vibrations of the aromatic C=C and C=N bonds within the fused heterocyclic system.^{[12][13]}

Expected IR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})
N-H (pyrrole)	Stretch	3500 - 3300
C-H (aromatic)	Stretch	3150 - 3000
C=C / C=N (ring)	Stretch	1650 - 1400
C-H (aromatic)	Bend (out-of-plane)	900 - 675

Experimental Protocol: ATR-FTIR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:**
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Analysis:** The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π -system of the molecule.

Expertise & Experience: The 7-azaindole core is a chromophore that absorbs UV radiation, promoting electrons from bonding (π) to anti-bonding (π^*) molecular orbitals. The absorption maxima (λ_{max}) are sensitive to the solvent polarity and substitution on the ring.^[14] The absorption spectra of 7-azaindole and its derivatives are typically red-shifted compared to native indole.^{[14][15]}

Expected UV-Vis Absorption Data

Compound Class	Typical λ_{max} Range (in non-polar solvent)
7-Azaindole Derivatives	270 - 300 nm

Experimental Protocol: UV-Vis Spectrum Acquisition

- **Sample Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). Prepare a dilute solution (micromolar concentration) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a matched quartz cuvette with the sample solution.
 - Place both cuvettes in the spectrophotometer.
 - Scan a spectrum over a range of approximately 200-400 nm.

- **Data Analysis:** The instrument records the absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λ_{max}).

Comprehensive Characterization Workflow

The synergy of these spectroscopic techniques provides a robust and self-validating system for the complete characterization of 5-bromo-7-azaindole derivatives, which is essential for quality control in drug development and materials science research.

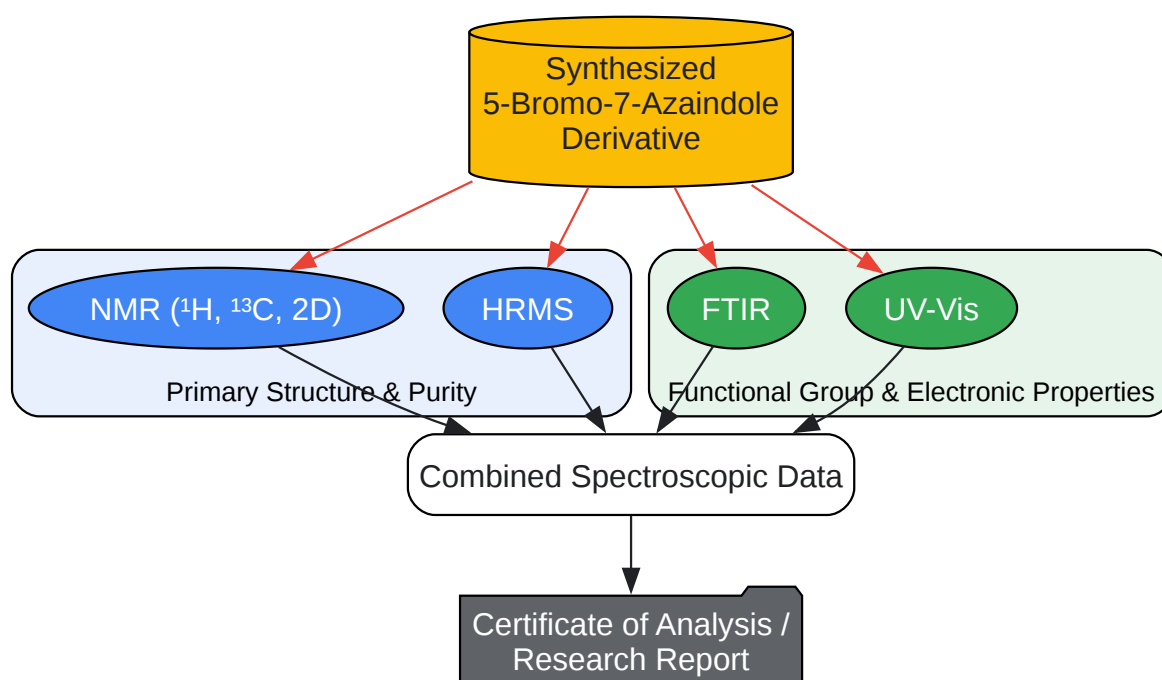


Figure 3: Integrated Spectroscopic Characterization Workflow

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Caption: The multi-technique approach for comprehensive characterization.

Conclusion

The structural characterization of 5-bromo-7-azaindole and its derivatives is a critical step in their journey from laboratory synthesis to high-value applications in pharmaceuticals and materials science. A multi-faceted spectroscopic approach is indispensable. NMR spectroscopy

provides the definitive structural map, high-resolution mass spectrometry confirms the elemental composition with an unmistakable bromine signature, IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system. By judiciously applying these techniques and understanding the causality behind their experimental protocols, researchers can ensure the identity, purity, and quality of these vital chemical entities with the highest degree of scientific confidence.

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